

Application Notes and Protocols for Visible-Light-Mediated Thioester Synthesis

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Compound of Interest

Compound Name: Thiobenzate

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This document provides detailed protocols for two distinct and efficient methods for visible-light-mediated thioester synthesis. These protocols offer mild and operationally simple alternatives to traditional methods, avoiding harsh reagents and high temperatures. The first protocol outlines a photocatalyst-free approach utilizing thiobenzoic acids as dual-role reagents. The second details a photocatalytic method for the synthesis of thioesters from readily available carboxylic acids and odorless disulfides.

Protocol 1: Photocatalyst-Free Thioester Synthesis from Thiobenzoic Acids and Thiols

This protocol, developed by Shah and coworkers, describes a novel approach to thioester synthesis that leverages the inherent photochemical properties of thiobenzoic acids, which act as both a reactant and a one-electron reducing agent under visible light irradiation, eliminating the need for an external photocatalyst.^{[1][2]}

Experimental Protocol

A detailed step-by-step procedure for this method is as follows:

- **Reaction Setup:** To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add thiobenzoic acid (0.2 mmol, 1.0 equiv.), thiol (0.24 mmol, 1.2 equiv.), and triethylamine (Et₃N) (0.4 mmol, 2.0 equiv.).

- Solvent Addition: Add acetonitrile (ACN) (2.0 mL) as the solvent.
- Reaction Conditions: The flask is capped and the reaction mixture is stirred under irradiation from a blue LED light source (40 W) at room temperature.
- Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then diluted with water (10 mL) and extracted with ethyl acetate (3 x 10 mL).
- Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired thioester.

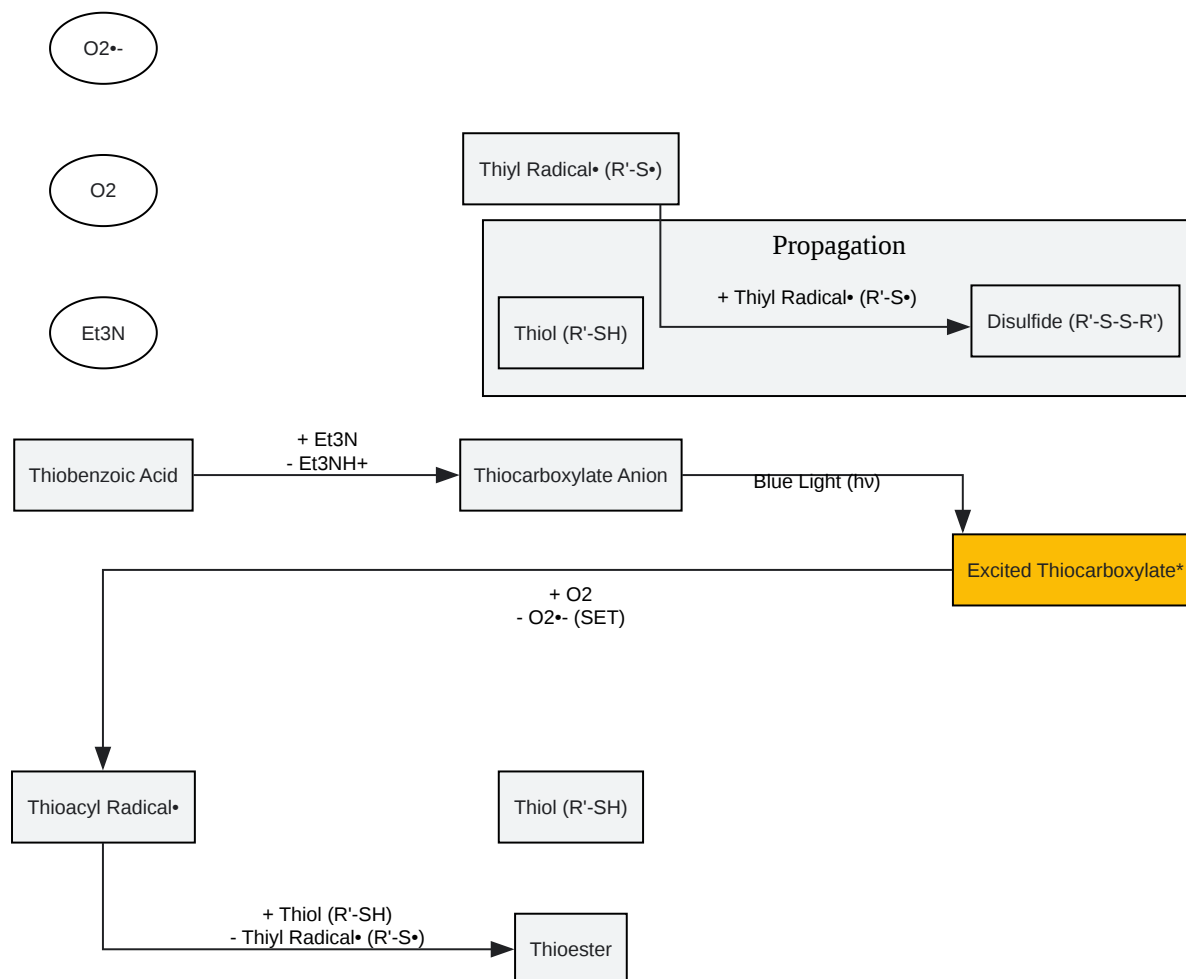
Quantitative Data: Substrate Scope

The reaction demonstrates broad applicability with various substituted thiobenzoic acids and a wide range of aromatic and aliphatic thiols, affording good to excellent yields.[3] Representative examples are summarized in the table below.

Entry	Thiobenzoic Acid	Thiol	Product	Yield (%)
1	Thiobenzoic acid	4-Methylbenzenethiol	S-(p-tolyl) benzothioate	92
2	4-Methoxythiobenzoic acid	4-Methylbenzenethiol	S-(p-tolyl) 4-methoxybenzothioate	89
3	4-Chlorothiobenzoic acid	4-Methylbenzenethiol	S-(p-tolyl) 4-chlorobenzothioate	94
4	Thiobenzoic acid	Benzenethiol	S-phenyl benzothioate	90
5	Thiobenzoic acid	4-Chlorobenzenethiol	S-(4-chlorophenyl) benzothioate	93
6	Thiobenzoic acid	Naphthalen-2-ylthiol	S-(naphthalen-2-yl) benzothioate	85
7	Thiobenzoic acid	Cyclohexanethiol	S-cyclohexyl benzothioate	75
8	Thiobenzoic acid	Benzyl mercaptan	S-benzyl benzothioate	82

Proposed Reaction Mechanism

The proposed mechanism involves the initial deprotonation of the thiobenzoic acid by triethylamine to form the thiocarboxylate anion. Upon blue light irradiation, the thiocarboxylate is excited and undergoes a single-electron transfer (SET) to molecular oxygen, generating a thioacyl radical and a superoxide radical anion. The thioacyl radical then reacts with a thiol to form the thioester product and a thiyl radical. The thiyl radical can then propagate the chain reaction.



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Caption: Proposed mechanism for the photocatalyst-free synthesis of thioesters.

Protocol 2: Photocatalytic Thioesterification of Carboxylic Acids with Disulfides

This protocol, reported by Zhao and coworkers, provides an efficient method for the synthesis of thioesters from readily available carboxylic acids and odorless disulfides using a photocatalyst.[4][5] This approach is notable for its use of disulfides as the sulfur source, avoiding the malodorous nature of thiols.

Experimental Protocol

The detailed experimental procedure is as follows:

- **Reaction Setup:** In a 10 mL Schlenk tube, add the carboxylic acid (0.2 mmol, 1.0 equiv.), disulfide (0.12 mmol, 0.6 equiv.), photocatalyst Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ (1 mol%), and triphenylphosphine (PPh₃) (0.24 mmol, 1.2 equiv.).
- **Solvent and Base Addition:** Add 1,4-dioxane (2.0 mL) as the solvent, followed by the addition of pyridine (0.4 mmol, 2.0 equiv.).
- **Degassing:** The reaction mixture is degassed by three freeze-pump-thaw cycles.
- **Reaction Conditions:** The tube is sealed and the mixture is stirred under irradiation from a 34 W blue LED strip at room temperature.
- **Reaction Monitoring:** The reaction progress is monitored by TLC.
- **Work-up:** After completion, the reaction mixture is concentrated under reduced pressure.
- **Purification:** The crude residue is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to yield the pure thioester.

Quantitative Data: Substrate Scope

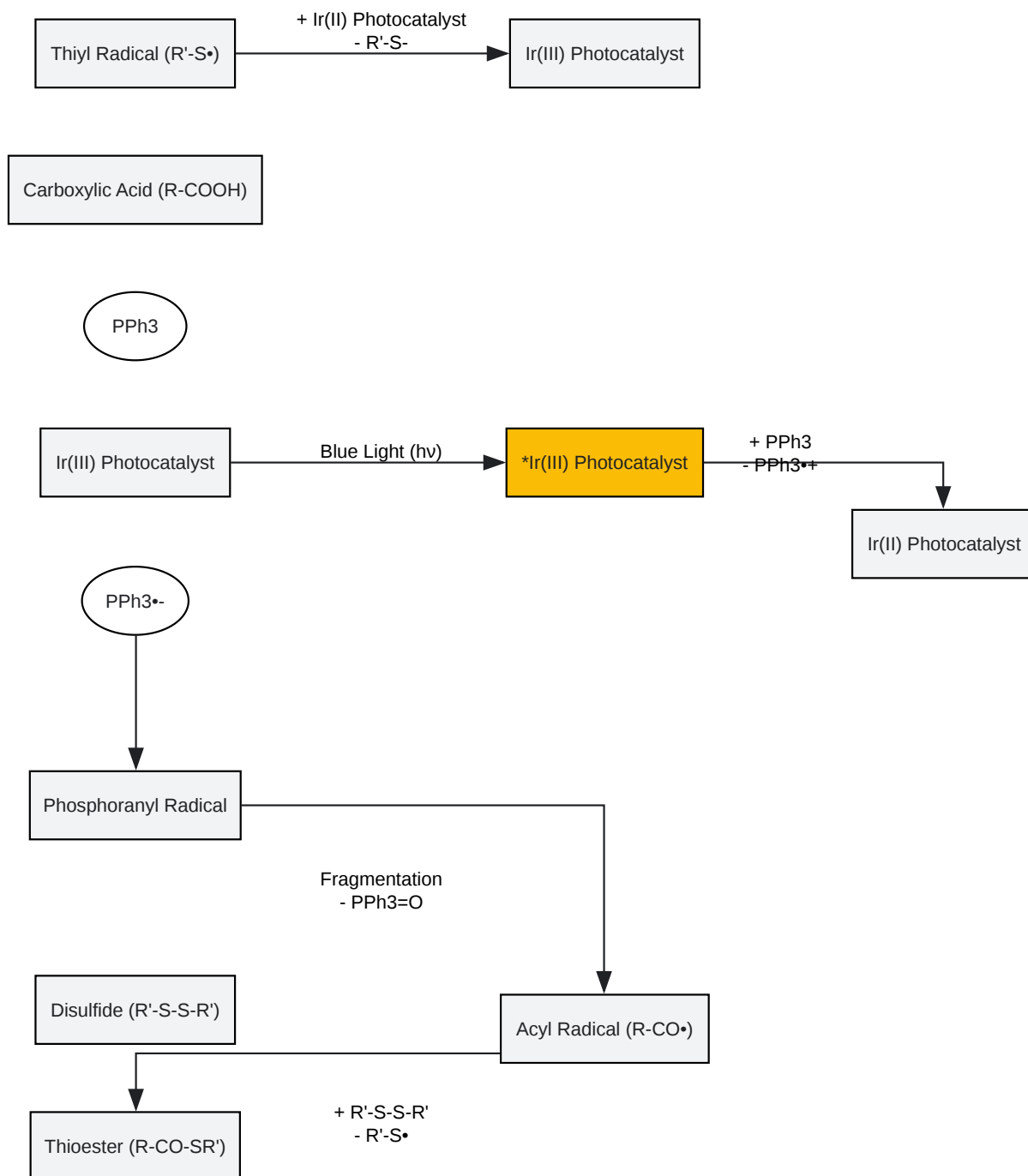
This photocatalytic method is compatible with a wide range of carboxylic acids, including aromatic, heteroaromatic, and aliphatic acids, as well as various diaryl disulfides.[4] A selection of substrates and their corresponding yields are presented below.

Entry	Carboxylic Acid	Disulfide	Product	Yield (%)
1	Benzoic acid	Diphenyl disulfide	S-phenyl benzothioate	95
2	4-Methoxybenzoic acid	Diphenyl disulfide	S-phenyl 4-methoxybenzothioate	92
3	4-Chlorobenzoic acid	Diphenyl disulfide	S-phenyl 4-chlorobenzothioate	88
4	2-Naphthoic acid	Diphenyl disulfide	S-phenyl 2-naphthothioate	91
5	Phenylacetic acid	Diphenyl disulfide	S-phenyl 2-phenylthioacetate	78
6	Cyclohexanecarboxylic acid	Diphenyl disulfide	S-phenyl cyclohexanecarboxythioate	85
7	Benzoic acid	Bis(4-chlorophenyl) disulfide	S-(4-chlorophenyl) benzothioate	86
8	Benzoic acid	Bis(4-methoxyphenyl) disulfide	S-(4-methoxyphenyl) benzothioate	90

Proposed Reaction Mechanism

The proposed catalytic cycle begins with the excitation of the iridium photocatalyst by blue light. The excited photocatalyst then reduces triphenylphosphine to its radical anion, which subsequently reacts with the carboxylic acid to form a phosphoranyl radical. This radical undergoes fragmentation to generate an acyl radical. The acyl radical then reacts with the disulfide to form the thioester product and a thiyl radical. The thiyl radical can be reduced by

the oxidized photocatalyst to regenerate the ground-state photocatalyst and a thiolate, which can react with another acyl radical.



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Caption: Proposed mechanism for the photocatalytic synthesis of thioesters.

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